![molecular formula C12H8BrN3 B8617555 6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine](/img/structure/B8617555.png)
6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a pyridinyl group at the 3rd position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyridine and imidazole derivatives.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the imidazo[1,2-a]pyridine core. This can be achieved through various methods, including condensation reactions, multicomponent reactions, and intramolecular cyclizations.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency.
化学反応の分析
Types of Reactions
6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: The pyridinyl group at the 3rd position can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Coupling: Palladium catalysts, base, and appropriate ligands.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with different functional groups, which can be further explored for their biological activities.
科学的研究の応用
6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including tuberculosis, cancer, and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and targets.
Material Science: Due to its unique structural properties, it is investigated for use in optoelectronic devices and sensors.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
作用機序
The mechanism of action of 6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in the context of tuberculosis treatment, it may inhibit key enzymes or proteins involved in the bacterial cell wall synthesis or metabolic pathways, leading to the death of the bacteria. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
3-Iodoimidazo[1,2-a]pyridine: Used in various synthetic applications.
6-Bromoimidazo[1,2-a]pyridine: A closely related compound with similar structural features.
Uniqueness
6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a pyridinyl group, which confer distinct electronic and steric properties. These features make it a versatile scaffold for the development of new therapeutic agents and functional materials.
特性
分子式 |
C12H8BrN3 |
|---|---|
分子量 |
274.12 g/mol |
IUPAC名 |
6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-10-1-2-12-15-7-11(16(12)8-10)9-3-5-14-6-4-9/h1-8H |
InChIキー |
KMJTYDKLFJIRRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N2C=C1Br)C3=CC=NC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

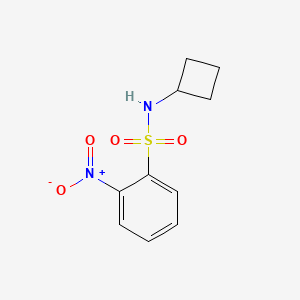
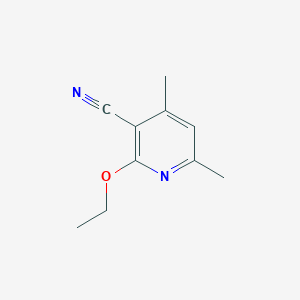
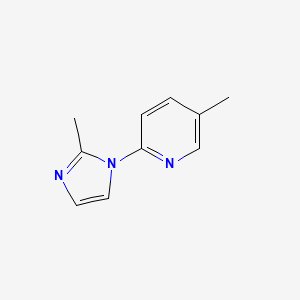
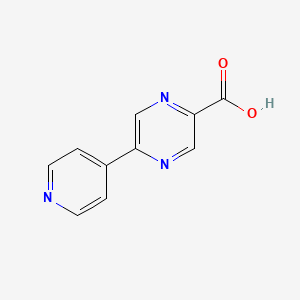
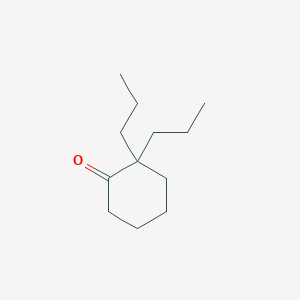
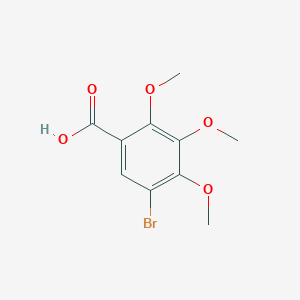
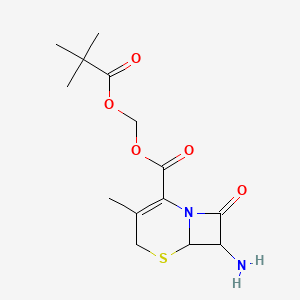

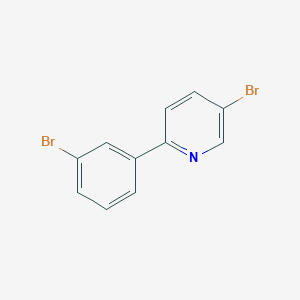
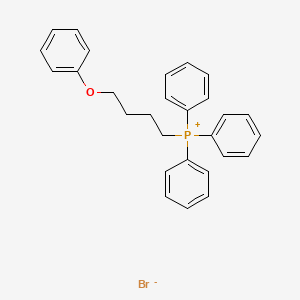

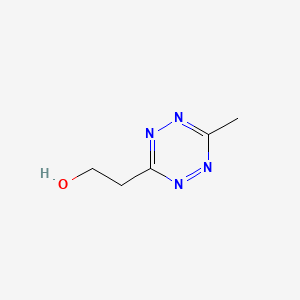
![6-[2-(1H-Imidazol-1-yl)-3-methyl-1H-indol-1-yl]hexanoic acid](/img/structure/B8617574.png)
![6-Methylbenzo[b]thiophene-5-carbaldehyde](/img/structure/B8617577.png)
